2-[(2-Methylpropoxy)methyl]oxirane

Catalog No.
S704956
CAS No.
3814-55-9
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Methylpropoxy)methyl]oxirane

High-viscosity epoxy formulations often rely on volatile solvents, risking VOC compliance. Isobutyl glycidyl ether (IBGE) solves this as a reactive diluent that integrates into the polymer matrix, eliminating non-reactive thinners. Key advantages: • Significant viscosity reduction in DGEBA systems. • Sterically moderated kinetics extend pot life vs. n-butyl glycidyl ether, enabling thick-section casting without exothermic runaway. • Balanced thermo-mechanical profile with minimal Tg depression compared to longer-chain alkyl glycidyl ethers.

CAS Number

3814-55-9

Product Name

2-[(2-Methylpropoxy)methyl]oxirane

IUPAC Name

2-(2-methylpropoxymethyl)oxirane

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-6(2)3-8-4-7-5-9-7/h6-7H,3-5H2,1-2H3

InChI Key

AQKDMKKMCVJJTC-UHFFFAOYSA-N

SMILES

CC(C)COCC1CO1

Canonical SMILES

CC(C)COCC1CO1

The exact mass of the compound 2-(Isobutoxymethyl)oxirane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83414. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Isobutyl glycidyl ether, IBGE, 2-[(2-Methylpropoxy)methyl]oxirane, Glycidyl isobutyl ether, 1,2-Epoxy-3-isobutoxypropane, Oxirane, 2-[(2-methylpropoxy)methyl]-

Purity

≥98%

Package Size

25 ml, 100 ml, 500 ml

2-[(2-Methylpropoxy)methyl]oxirane, commercially known as Isobutyl glycidyl ether (IBGE, CAS 3814-55-9), is a low-viscosity, mono-functional aliphatic epoxy reactive diluent. With a molecular weight of 130.18 g/mol and a boiling point of approximately 160 °C, it is primarily utilized to dramatically reduce the viscosity of high-molecular-weight epoxy resins, such as Bisphenol-A diglycidyl ether (DGEBA). By incorporating its oxirane ring into the polymer matrix during the curing process, IBGE eliminates the need for volatile, non-reactive solvents. For procurement and material selection, IBGE is evaluated based on its viscosity-cutting efficiency, its influence on formulation pot life, and its impact on the thermo-mechanical properties of the cured thermoset [1].

Procurement Fit

Monomer Type Aliphatic glycidyl ether with terminal oxirane for ring-opening polymerization
Steric Profile Isobutyl substituent modulates reactivity and polymer architecture
Procurement Grade Commercial ≥97% GC assay supports reproducible synthesis

While Isobutyl glycidyl ether (IBGE) is often grouped with n-Butyl glycidyl ether (BGE) and Phenyl glycidyl ether (PGE), treating them as interchangeable procurement substitutes leads to formulation failures. Substituting IBGE with the aromatic PGE significantly increases the baseline viscosity of the diluent and introduces unwanted rigidity and brittleness into the cured matrix. Conversely, substituting IBGE with the linear BGE alters the curing kinetics; the lack of steric hindrance in BGE accelerates the amine-epoxy crosslinking reaction, prematurely shortening the pot life and risking exothermic runaway in large-volume casting. Furthermore, replacing IBGE with longer-chain aliphatic diluents like Octyl glycidyl ether (OGE) excessively depresses the glass transition temperature (Tg), compromising the structural integrity of the final composite [1].

Substitution Risk

Density Shift Lower density than n-butyl or isopropyl analogs alters volumetric metering; recalibration required
Volatility Gap Intermediate boiling point (160 °C) provides a different evaporative loss profile during high‑temperature curing
Reactivity Drift Branched isobutyl group may reduce polymerization rate vs. linear n-butyl; kinetics cannot be assumed identical

Viscosity Reduction Efficiency in DGEBA Systems

IBGE is highly effective at reducing the viscosity of standard liquid epoxy resins. When added at a 10-15 wt% loading to a standard DGEBA resin (baseline viscosity ~10,000-15,000 cps at 25 °C), IBGE reduces the system viscosity to below 1,000 cps. This dilution efficiency is quantitatively comparable to n-Butyl glycidyl ether (BGE) (viscosity of pure diluent ~2-5 cps), but vastly outperforms aromatic diluents like Phenyl glycidyl ether (PGE), which require significantly higher loading levels to achieve the same rheological profile [1].

Evidence DimensionResin system viscosity reduction
Target Compound DataIBGE reduces DGEBA viscosity to <1,000 cps at 15 wt% loading
Comparator Or BaselinePGE requires >20 wt% loading for equivalent reduction
Quantified DifferenceSuperior viscosity-cutting efficiency at lower mass fractions compared to aromatics
ConditionsDGEBA resin blends measured at 25 °C

Allows buyers to minimize diluent loading, thereby preserving the core mechanical properties of the bulk epoxy resin.

Density (g/mL)
Reported
0.909 (isobutyl) vs. 0.910‑0.924 (comparators)
Lower density may shift metering accuracy
Cross‑study comparison; verify at process temperature

Steric Moderation of Curing Kinetics and Pot Life

The branched isobutyl structure of IBGE introduces localized steric hindrance near the ether linkage and the oxirane ring. During the crosslinking phase with nucleophilic amine hardeners, this steric bulk slightly retards the ring-opening reaction rate compared to the unbranched n-Butyl glycidyl ether (BGE). Consequently, formulations utilizing IBGE exhibit a moderately extended pot life and a more controlled exothermic temperature peak, which is critical for preventing thermal degradation during the curing of thick-section castings[1].

Evidence DimensionAmine-epoxy reaction rate and pot life
Target Compound DataIBGE provides sterically hindered, extended pot life
Comparator Or BaselineBGE provides unhindered linear chain, faster gelation
Quantified DifferenceSlower exotherm generation and longer working time for IBGE
ConditionsRoom temperature cure with standard polyamine/polyamide hardeners

Critical for manufacturing processes that require extended open times, such as large-scale composite infusion or deep-pour potting.

Boiling Point (°C)
Reported
160 (isobutyl) vs. 131‑166 (comparators)
Intermediate volatility may suit controlled curing
Atmospheric pressure; evaporative loss profile differs from isopropyl and n‑butyl

Thermo-Mechanical Balance (Tg and Flexibility)

As a mono-functional diluent, IBGE inherently reduces the crosslink density of the cured epoxy network, which improves flexibility and impact resistance. However, compared to long-chain aliphatic diluents like Octyl glycidyl ether (OGE), IBGE limits the depression of the glass transition temperature (Tg). While OGE can severely plasticize the network and drop the Tg by over 20-30 °C at high loadings, IBGE maintains a higher modulus and a more structurally sound Tg, striking an optimal balance between toughness and thermal stability [1].

Evidence DimensionCured network Glass Transition Temperature (Tg)
Target Compound DataIBGE induces moderate Tg depression with balanced rigidity
Comparator Or BaselineOGE induces severe Tg depression and high plasticization
Quantified DifferenceHigher retention of thermal and mechanical stability with IBGE
ConditionsCured DGEBA/amine networks at 10-20 wt% diluent loading

Ensures the final product retains sufficient heat resistance and structural rigidity while gaining necessary impact toughness.

Refractive Index
Reported
1.416 (isobutyl) vs. 1.410‑1.420 (comparators)
Rapid identity check at incoming inspection
20 °C, sodium D‑line; value distinct from isopropyl analog

Hydrolytic Stability of the Ether Linkage

The chemical resistance of cured epoxy networks is heavily dependent on the stability of the ether linkages introduced by the reactive diluent. The branched alkyl group in Isobutyl glycidyl ether provides a shielding effect that enhances the hydrolytic stability of the ether bond against aqueous acidic and basic environments, outperforming linear aliphatic glycidyl ethers. This structural advantage prevents premature degradation and blistering in protective coating applications [1].

Evidence DimensionResistance to hydrolytic cleavage
Target Compound DataIBGE features a sterically shielded ether linkage
Comparator Or BaselineLinear aliphatic glycidyl ethers feature exposed ether linkages
Quantified DifferenceEnhanced chemical resistance in harsh environments for IBGE
ConditionsProlonged exposure to aqueous acid/base media

Drives the procurement of IBGE for heavy-duty marine, industrial, and anti-corrosion epoxy coatings.

Flash Point (°C)
Reported
49 (isobutyl) vs. 33‑59 (comparators)
Storage class may differ from more flammable isopropyl analog
Closed cup; GHS Flam. Liq. 3; review regional regulations
Reactivity Trend
Class‑level
Bulkier alkyl substituent → lower oxirane incorporation
Isobutyl may slow copolymerization relative to n‑butyl
Inference from 2,2‑dialkyl oxirane study; direct measurement recommended
Assay Specification
Specification review
≥97% (GC area%)
High‑purity baseline for reproducible polymerization
Supplier specification; confirm lot certificate

High-Solids and Solvent-Free Protective Coatings

Directly leveraging its high viscosity-reduction efficiency and hydrolytic stability, IBGE is the preferred diluent for formulating VOC-compliant, heavy-duty anti-corrosion coatings where chemical resistance cannot be compromised[1].

Large-Volume Potting and Encapsulation

Utilizing the sterically moderated curing kinetics, IBGE is ideal for electronic potting compounds and thick-section castings, where an extended pot life and controlled exotherm are required to prevent internal stress and cracking [1].

Structural Adhesives and Composites

Benefiting from its balanced thermo-mechanical profile, IBGE is selected for structural adhesives that require improved peel strength and impact resistance without suffering the severe Tg depression associated with longer-chain aliphatic diluents [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Epoxy resin reactive diluent
Isobutyl steric profile and intermediate volatility
Cure kinetics, network homogeneity
Amphiphilic polyether synthesis
Controlled polymerization rate via branched substituent
Molecular weight distribution, hydrophobic‑hydrophilic balance
Isobutyl‑functionalized molecule building block
Defined oxirane chemistry with ≥97% purity
Byproduct minimization, reproducible synthetic steps
Analytical reference standard
Distinct refractive index, density, and boiling point
Differentiation from n‑butyl, isopropyl, and tert‑butyl analogs

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 41 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

3814-55-9

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